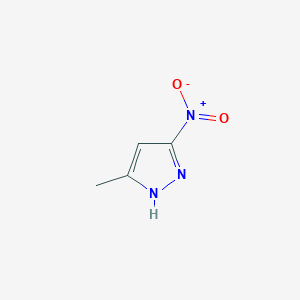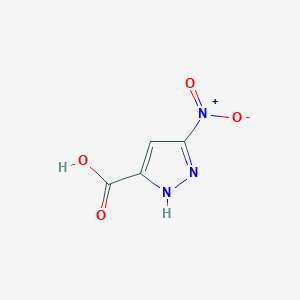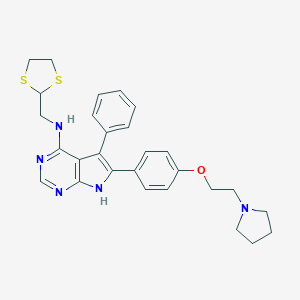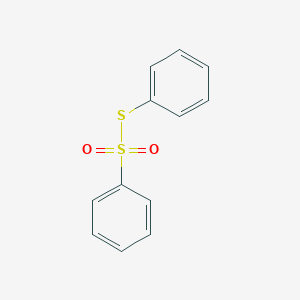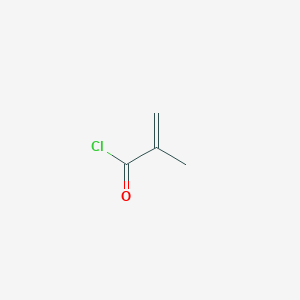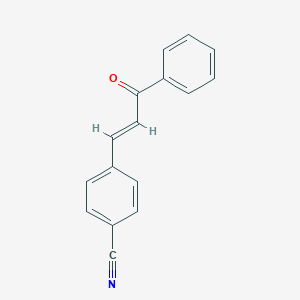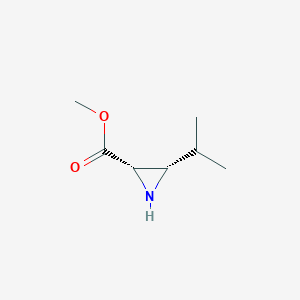
Methyl (2S,3S)-3-propan-2-ylaziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3S)-3-propan-2-ylaziridine-2-carboxylate (also known as MPA) is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a chiral aziridine that has been found to exhibit a variety of interesting biological properties, making it a valuable tool for researchers in a number of different fields.
Wirkmechanismus
The exact mechanism of action of MPA is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and other proteins in the body. This inhibition can lead to a variety of different biological effects, depending on the specific target protein.
Biochemische Und Physiologische Effekte
MPA has been found to exhibit a number of interesting biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and the ability to induce apoptosis (programmed cell death) in certain cancer cells. MPA has also been found to exhibit a variety of other interesting properties, including the ability to inhibit certain enzymes and proteins involved in the regulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MPA in lab experiments is its high purity and relative ease of synthesis. MPA is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using MPA is its relatively high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving MPA. One promising area of research involves the development of new drugs and other biologically active compounds based on the structure of MPA. Other potential areas of research include the use of MPA as a tool for studying the mechanisms of cancer cell growth and the development of new anti-inflammatory agents. Overall, MPA is a valuable tool for researchers in a number of different fields and is likely to continue to be an important area of research in the future.
Synthesemethoden
MPA can be synthesized using a number of different methods, but one of the most commonly used approaches involves the reaction of (2S,3S)-3-bromo-2-propanol with sodium azide, followed by treatment with methyl chloroformate. This method typically yields high purity MPA in good yields.
Wissenschaftliche Forschungsanwendungen
MPA has been found to be useful in a number of different scientific research applications. One of the most promising areas of research involves the use of MPA as a chiral building block for the synthesis of new drugs and other biologically active compounds. MPA has also been found to exhibit interesting anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
158009-42-8 |
|---|---|
Produktname |
Methyl (2S,3S)-3-propan-2-ylaziridine-2-carboxylate |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
methyl (2S,3S)-3-propan-2-ylaziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-6(8-5)7(9)10-3/h4-6,8H,1-3H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
ZKGABHCIFYNNAA-WDSKDSINSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@H](N1)C(=O)OC |
SMILES |
CC(C)C1C(N1)C(=O)OC |
Kanonische SMILES |
CC(C)C1C(N1)C(=O)OC |
Synonyme |
2-Aziridinecarboxylicacid,3-(1-methylethyl)-,methylester,(2S,3S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



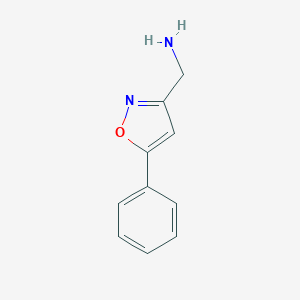
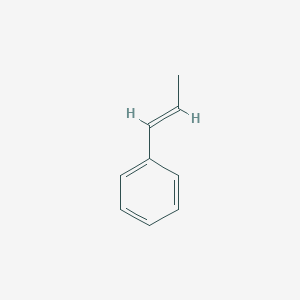
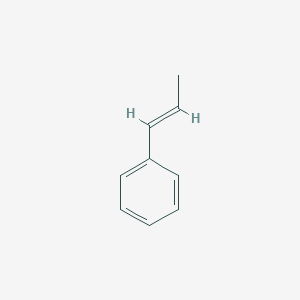

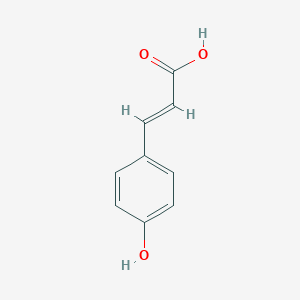
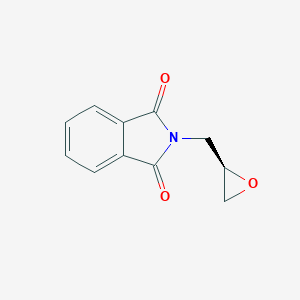
![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)
